(4-iodobutyl)Benzene
Description
Historical Context of Aliphatic and Aromatic Iodide Chemistry in Synthetic Research
The journey to understanding the utility of (4-iodobutyl)benzene is rooted in the rich history of organic chemistry, particularly the study of aliphatic and aromatic iodides. For decades, organic chemists have harnessed the reactivity of the carbon-iodine bond. acs.org In the realm of aliphatic chemistry, alkyl iodides have long been recognized for their role in nucleophilic substitution reactions, such as the Finkelstein reaction, where an alkyl halide is converted into another. acs.orgmdpi.com The relatively weak carbon-iodine bond makes the iodide a good leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Simultaneously, the chemistry of aromatic compounds, with benzene (B151609) as a cornerstone, has been a central theme in organic synthesis since the 19th century. nih.govopenaccessjournals.com The development of electrophilic aromatic substitution reactions provided a powerful means to functionalize the stable benzene ring. libretexts.org The introduction of a halogen, such as iodine, onto an aromatic ring, creating an aryl iodide, opened up new avenues for synthesis. These aryl iodides became key precursors for a variety of cross-coupling reactions, which are fundamental to modern drug discovery and materials science. The unique electronic properties of the benzene ring influence the reactivity of substituents, a concept that has been extensively studied and applied. openaccessjournals.com
Hypervalent iodine compounds, which possess an iodine atom in a higher oxidation state, have also become increasingly important as versatile and environmentally benign reagents in organic synthesis. nih.govacs.orgmdpi.com These reagents are capable of mediating a wide range of oxidative transformations.
Strategic Importance of this compound as a Building Block in Organic Synthesis Research
The strategic importance of this compound lies in its bifunctional nature, combining the reactivity of both an aliphatic iodide and a stable aromatic ring within a single molecule. This dual functionality allows for selective and sequential reactions, making it a highly valuable intermediate in multi-step syntheses.
The aliphatic iodide end of the molecule readily participates in nucleophilic substitution reactions. For instance, it can be used in Kumada coupling reactions to form new carbon-carbon bonds. epfl.ch Research has shown its utility in couplings with Grignard reagents, catalyzed by nickel pincer complexes. epfl.ch The primary nature of the alkyl iodide in this compound generally leads to high efficiency in these coupling reactions. epfl.ch
The compound serves as a precursor for the synthesis of a variety of other molecules. For example, it is a downstream raw material for the production of 2-(4'-phenylbutyl)cyclopentanone and 2-(4'-phenylbutyl)cyclohexanone. lookchem.com Its utility is further demonstrated in its use in the synthesis of more complex structures, highlighting its role as a key starting material in organic synthesis.
Detailed Research Findings
Recent research has explored various synthetic routes to and reactions of this compound. One method for its synthesis involves the NaBH4/I2-mediated iodination of 4-phenyl-1-butanol (B1666560), resulting in a 60% yield. ccspublishing.org.cn Another approach involves the reaction of 5-phenylvaleric acid with 3-iodo-4,4-dimethyloxazolidin-2-one in benzene. google.com
The reactivity of this compound has been investigated in different contexts. For example, it has been used as a substrate in the difunctionalization of alkenes. beilstein-journals.org Furthermore, its behavior in Kumada coupling reactions has been studied, revealing that in the absence of a catalyst, the reaction with n-butylmagnesium chloride can lead to the formation of (4-chlorobutyl)benzene (B1584573) as a major side-product through a halogen exchange mechanism. epfl.ch
Below are tables summarizing key data for this compound and related compounds mentioned in this article.
Table 1: Compound Data for this compound
| Property | Value | Source |
| Chemical Formula | C10H13I | lookchem.comnih.govmatrixscientific.com |
| Molecular Weight | 260.12 g/mol | nih.govmatrixscientific.com |
| CAS Number | 64283-87-0 | lookchem.comnih.govmatrixscientific.com |
| Boiling Point | 148-151 °C (15 Torr) | lookchem.com |
| Density | 1.494 g/cm³ (Predicted) | lookchem.com |
| Synonyms | 4-iodobutylbenzene, 4-phenylbutyl iodide, 1-iodo-4-phenylbutane | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-iodobutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMGMMOHCDYPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507616 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64283-87-0 | |
| Record name | (4-Iodobutyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Iodobutyl Benzene and Its Functionalized Analogues
Preparative Routes via Alcohols
The conversion of alcohols to their corresponding alkyl iodides is a fundamental transformation in organic synthesis. For the synthesis of (4-iodobutyl)benzene, the direct iodination of 4-phenyl-1-butanol (B1666560) is a common and effective route. This transformation can be achieved using various iodinating agents.
A widely used method involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.orgpearson.com This system, known as the Appel reaction, converts the alcohol into an alkoxyphosphonium iodide intermediate. Subsequent nucleophilic attack by the iodide ion (I⁻) results in the formation of the desired this compound and triphenylphosphine oxide as a byproduct. pearson.com The reaction is typically carried out in a suitable organic solvent like dichloromethane. ias.ac.in To facilitate the reaction and neutralize the generated hydroiodic acid, a base such as imidazole (B134444) or polymer-supported 4-(dimethylamino)pyridine (DMAP) can be added. ias.ac.inacs.org The use of polymer-supported reagents simplifies the workup, as the phosphine (B1218219) oxide byproduct can be removed by simple filtration. acs.orgcapes.gov.br
Alternative reagents for this conversion include systems like phosphorus and iodine (P₄/I₂), trimethylsilyl (B98337) iodide (TMSI), and N-iodosuccinimide (NIS) in the presence of triphenylphosphine. Each method offers different advantages concerning reaction conditions and substrate scope. For instance, the PPh₃/I₂ system is known for its mild conditions and high yields. capes.gov.br
A typical laboratory procedure involves adding phosphorus tribromide to 4-phenylbutanol with cooling, followed by heating. prepchem.com While this example yields (4-bromobutyl)benzene, a similar principle applies for iodination using appropriate iodine-based reagents. The final product is typically purified by column chromatography. prepchem.com
Metal-Catalyzed Synthesis Approaches
Nickel catalysis has emerged as a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. A notable application is the carbonylative synthesis of functionalized alkyl iodides. nih.govtib.eu This method allows for the synthesis of complex molecules from simpler starting materials.
One innovative approach involves a nickel-catalyzed carbonylative reaction between aryl iodides and ethers, using molybdenum hexacarbonyl, Mo(CO)₆, as a solid carbon monoxide source. nih.govtib.euresearchgate.net This process activates both cyclic and acyclic ethers to produce functionalized alkyl iodides in moderate to excellent yields with high atom efficiency. nih.govresearchgate.net The reaction demonstrates outstanding tolerance to various functional groups. nih.govtib.eu
For instance, the reaction of an aryl iodide with an ether like tetrahydrofuran (B95107) in the presence of a nickel catalyst and Mo(CO)₆ can lead to the formation of a functionalized alkyl iodide. The general applicability of this method suggests its potential for creating analogues of this compound where the phenyl ring or the butyl chain is substituted.
Table 1: Nickel-Catalyzed Carboiodination Substrate Scope This table showcases the versatility of nickel-catalyzed reactions in synthesizing various functionalized iodo-compounds.
| Entry | Alkyl Halide | Alkene/Alkyne | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Alkyl Iodide | Alkene | Ni(COD)₂ / Ligand | Alkylated Nitroalkane | Variable | nih.gov |
| 2 | Aryl Iodide | N-allyl-N-tosyl-2,6-dimethylaniline | Ni(II) / PPh₃ / KI | trans-iodo-dihydroisoquinolone | up to 90% | researchgate.net |
| 3 | Alkyl Bromide | Alkene & Acyl Chloride | Ni-catalyzed | Ketone with Quaternary Carbon | Variable | nih.govmdpi.com |
| 4 | Aryl Iodide | N-allyl-N-tosyl-2,6-dimethylaniline | Ni(II) / Ligand | anti-dihydroquinolone | Variable | acs.org |
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, primarily used for forming C-C and C-heteroatom bonds. libretexts.orgsigmaaldrich.com While these reactions typically consume alkyl halides, certain methodologies can be adapted for their formation or involve them in novel transformations. rsc.orgfiveable.me
Palladium catalysis can facilitate Heck-type reactions of unactivated alkyl iodides. capes.gov.brnih.gov This process, which can proceed through a hybrid organometallic-radical mechanism, allows for the coupling of alkyl iodides with alkenes to form a variety of products. capes.gov.brnih.gov Such a strategy could be employed to synthesize functionalized analogues of this compound by starting with a simpler alkyl iodide and a substituted styrene (B11656) derivative.
Another relevant transformation is the palladium-catalyzed alkyne insertion/Suzuki reaction involving unactivated alkyl iodides. acs.org This reaction allows for the stereodefined synthesis of complex tetrasubstituted olefins. acs.org While not a direct synthesis of this compound itself, it showcases the utility of such alkyl iodides as building blocks in advanced palladium-catalyzed reactions. The development of palladium-catalyzed radical-type transformations has further expanded the scope of using alkyl halides in complex syntheses. sioc-journal.cn These methods often overcome challenges like slow oxidative addition and β-hydride elimination that are common with alkyl halides. sioc-journal.cnmdpi.com
Nickel-Catalyzed Carbonylative Synthesis of Functionalized Alkyl Iodides
Radical-Mediated Synthetic Strategies
Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems, particularly for forming five- and six-membered rings. sioc-journal.cn In this process, a radical is generated from an alkyl halide precursor, which then undergoes an intramolecular cyclization onto a tethered unsaturated group (e.g., an alkene or alkyne).
This compound and its derivatives are ideal precursors for ATRC reactions. The iodine atom can be abstracted by a radical initiator or a transition metal catalyst to generate a 4-phenylbutyl radical. This radical can then cyclize, for example, onto an internal double bond, leading to the formation of functionalized tetralin skeletons. A palladium-catalyzed atom transfer cyclization of unactivated alkyl iodides has been developed, which is proposed to proceed via a radical chain mechanism. rsc.org
Recent advancements have even seen the use of engineered enzymes, such as cytochromes P450, to catalyze stereoselective ATRC reactions. nih.govnih.gov These biocatalysts can exert remarkable control over the stereochemical outcome of the radical cyclization and subsequent halogen rebound steps, allowing for both enantio- and diastereodivergent synthesis. nih.govnih.gov This highlights the potential for creating highly complex and stereochemically defined molecules starting from precursors like substituted (4-iodobutyl)benzenes.
Fluoroalkylation Reactions Involving Iodoalkanes
The introduction of fluorine-containing alkyl groups into organic molecules is a significant area of research, primarily because the presence of fluorine can dramatically alter the chemical and physical properties of a compound. Iodoalkanes, such as this compound, serve as important precursors in these transformations due to the reactivity of the carbon-iodine bond.
Fluoroalkylation reactions involving iodoalkanes can proceed through various mechanisms, often involving radical intermediates. One common approach is the free radical addition of a perfluoroalkyl iodide (RfI) across a carbon-carbon multiple bond, which results in a perfluoroalkyl-substituted iodoalkane. conicet.gov.ar These reactions can be initiated under sulfinatodehalogenation conditions, for instance, using aqueous sodium dithionite (B78146) (Na2S2O4). conicet.gov.ar
Recent advancements have focused on developing more environmentally benign and efficient methods. A notable example is a visible light-promoted fluoroalkylation reaction that uses acetone (B3395972) as a promoter. rsc.org This method avoids the need for a photoredox catalyst and operates under mild conditions, showing high functional group tolerance with a range of substrates including alkenes, alkynes, and (hetero)arenes. rsc.org The process is initiated by the noncovalent interactions between acetone and the fluoroalkyl iodide. rsc.org
Metal-mediated processes are also prevalent. For instance, copper-mediated fluoroalkylation reactions have been systematically studied. researchgate.net While some methods focus on aryl iodides, nickel-catalyzed cross-coupling reactions have shown high efficiency for coupling arylboronic acids with unactivated 1-fluoro-1-iodoalkanes under mild conditions. researchgate.net Another strategy involves the nickel-catalyzed 1,4-carbofluoroalkylation of 1,3-enynes, which proceeds via a radical relay mechanism to generate structurally diverse fluoroalkylated allenes. researchgate.net
The general scheme for the radical perfluoroalkylation of arenes often involves the generation of a perfluoroalkyl radical, which then attacks the aromatic ring in a homolytic aromatic substitution (SHAr) reaction. conicet.gov.arrsc.org
Table 1: Examples of Fluoroalkylation Reactions
| Reaction Type | Reagents & Conditions | Substrate Type | Product Type | Reference |
|---|---|---|---|---|
| Radical Addition | RfI, Na2S2O4/NaHCO3 (aq) | Alkenes/Alkynes | Perfluoroalkyl-substituted iodoalkane | conicet.gov.ar |
| Visible Light-Promoted | Fluoroalkyl iodide, Acetone, Visible light | Alkenes, Alkynes, (Hetero)arenes | Fluoroalkylated compounds | rsc.org |
| Nickel-Catalyzed Cross-Coupling | Arylboronic acid, 1-Fluoro-1-iodoalkane, Ni catalyst | Arylboronic acids, Iodoalkanes | Fluoroalkylated arenes | researchgate.net |
Multi-step Synthetic Sequences Incorporating the this compound Moiety
The this compound moiety is a valuable building block in multi-step organic synthesis, allowing for the construction of more complex molecular architectures. Its synthesis and subsequent reactions are critical steps in various synthetic pathways.
One direct method for the preparation of this compound involves the reductive iodination of the corresponding alcohol. For example, 4-phenylbutan-1-ol can be treated with sodium borohydride (B1222165) (NaBH4) and iodine (I2) in 1,4-dioxane (B91453) to yield this compound. ccspublishing.org.cn Another approach starts from 5-phenylvaleric acid, which can be converted to this compound using 3-iodo-4,4-dimethyloxazolidin-2-one (IDMO) in benzene (B151609) under reflux and irradiation. google.com
Once synthesized, this compound can participate in various coupling reactions. A key example is the nickel-catalyzed Kumada coupling reaction. In a study examining the catalytic activity of nickel NNN pincer complexes, this compound was coupled with n-butylmagnesium chloride (n-BuMgCl). epfl.ch This reaction, representative of an alkyl-alkyl coupling, demonstrated high efficiency with several nickel complexes, leading to the formation of octylbenzene. epfl.ch
Table 2: Nickel-Catalyzed Kumada Coupling of this compound with n-BuMgCl
| Catalyst (3.5 mol %) | Yield of Octylbenzene (%) | Other Products | Reference |
|---|---|---|---|
| Complex 1 | High | - | epfl.ch |
| Complex 2 | High | - | epfl.ch |
| Complex 3 | High | - | epfl.ch |
| Complex 4 | High | - | epfl.ch |
| Complex 5 | 49 | Homocoupling, (4-chlorobutyl)benzene (B1584573) | epfl.ch |
| Complex 6 | 61 | Homocoupling, (4-chlorobutyl)benzene | epfl.ch |
| NiCl2·dme | Low | Homocoupling, (4-chlorobutyl)benzene | epfl.ch |
Complexes 1-6 are specific nickel NNN pincer complexes as described in the source literature.
Furthermore, the principles of multi-step synthesis can be applied to create functionalized analogues. For instance, a two-step sequence can be employed to synthesize 1-bromo-3-(3-fluoro-4-iodobutyl)benzene. This process involves an initial Friedel-Crafts alkylation, followed by a halogen exchange reaction, demonstrating how the core structure can be modified to introduce additional functional groups for further synthetic transformations. Such multi-stage syntheses are fundamental in organic chemistry, often involving the creation of an intermediate compound which is then converted to the final product. physicsandmathstutor.com
The versatility of the this compound moiety is also evident in its potential use in carbonylation reactions. Palladium-catalyzed carbonylation of iodoalkanes, often in combination with photoirradiation, can lead to the formation of various carbonyl compounds, including esters, ketones, and amides, thus expanding the synthetic utility of this building block. acs.org
Advanced Chemical Transformations and Reactivity Profiles of 4 Iodobutyl Benzene
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are pivotal for activating the otherwise inert C(sp³)–I bond of (4-iodobutyl)benzene. Both palladium and nickel complexes have been successfully employed to facilitate couplings with a range of organometallic reagents and unsaturated partners. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgwikipedia.orgwikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium has long been a dominant metal in cross-coupling chemistry due to its remarkable versatility and functional group tolerance. uni-muenchen.de While palladium catalysis is most famous for reactions involving aryl and vinyl halides, significant progress has been made in extending its application to unactivated alkyl halides like this compound. core.ac.uk
The Kumada coupling establishes a new carbon-carbon bond by reacting an organohalide with a Grignard reagent, catalyzed by either nickel or palladium complexes. wikipedia.org The generally accepted mechanism for the palladium-catalyzed variant involves the oxidative addition of the alkyl halide to a Pd(0) species, followed by transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgarkat-usa.org While palladium catalysts like Pd(PPh₃)₄ are effective for many Kumada reactions, particularly with aryl and vinyl halides, their application for the coupling of unactivated primary alkyl iodides such as this compound is less common in the literature compared to nickel-based systems. wikipedia.orgarkat-usa.org Nickel catalysts are often preferred for alkyl-alkyl couplings due to their high efficiency and ability to mitigate side reactions. epfl.ch
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is traditionally co-catalyzed by a palladium(0) complex and a copper(I) salt, such as CuI. wikipedia.orgmdpi.com The catalytic cycle involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) intermediate, ultimately leading to the coupled product. wikipedia.org The scope of the Sonogashira reaction is primarily focused on C(sp²)-C(sp) and C(sp)-C(sp) bond formation. Its extension to unactivated alkyl halides containing C(sp³)-halogen bonds, such as this compound, is not a conventional application and represents a more challenging transformation that requires specialized catalytic systems, for instance, those using N-heterocyclic carbene (NHC) ligands. core.ac.uk
The Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgmdpi.com A related and important transformation is the intramolecular C-H alkylation, which can be considered a Heck-type reaction. Research has demonstrated that palladium catalysts can effectuate the intramolecular C-H alkylation of arenes with unactivated alkyl halides. core.ac.ukorganic-chemistry.org In studies exploring this methodology, this compound has been synthesized and utilized as a substrate. core.ac.uk This process allows for the formation of cyclic structures through the creation of a new C-C bond between the alkyl chain and an aromatic ring, showcasing the utility of palladium catalysis in activating C(sp³)-halide bonds for complex molecule synthesis. core.ac.ukorganic-chemistry.org The reaction is highly valuable as it can tolerate various functional groups and proceed under relatively mild conditions. organic-chemistry.org
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. wikipedia.orgorganic-chemistry.org The reaction is prized for its mild conditions, the low toxicity of boron reagents, and its broad applicability. libretexts.org The catalytic cycle involves oxidative addition of the halide to Pd(0), transmetalation with a boronate species (formed by the activation of the organoboron compound with a base), and reductive elimination. wikipedia.org While highly effective for aryl and vinyl halides, its application has been extended to include alkyl halides containing β-hydrogens, making it a viable, though sometimes challenging, pathway for substrates like this compound. organic-chemistry.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high reactivity and functional group tolerance, and it is particularly effective for couplings involving sp³-hybridized carbon centers. wikipedia.org The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. nrochemistry.com The use of organozinc reagents makes the Negishi coupling a powerful tool for constructing C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds, and it is mechanistically well-suited for substrates like this compound. wikipedia.orgorganic-chemistry.org
Heck-Type Transformations
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions, especially those involving challenging substrates like unactivated alkyl halides. uni-muenchen.deepfl.ch Research has specifically highlighted the efficacy of nickel pincer complexes in catalyzing the Kumada and Suzuki-Miyaura couplings of this compound. epfl.chepfl.ch
In a systematic study, the catalytic activity of several nickel NNN pincer complexes was evaluated for the Kumada coupling of this compound with n-butylmagnesium chloride (n-BuMgCl). epfl.ch The reactions were conducted at -20 °C in a DMA/THF solvent mixture. Several pincer complexes demonstrated high efficiency, achieving high conversion and yields of the desired product, octylbenzene. epfl.ch However, the formation of side products, including those from homocoupling and I/Cl exchange, was also observed. epfl.ch
| Entry | Ni-Catalyst | Conversion (%) | Product Yield (%) | Homocoupling (%) | Other Side Products (%) |
|---|---|---|---|---|---|
| 1 | Complex 1 | 99 | 85 | 1 | 1 (R-H), 11 (R-Cl) |
| 2 | Complex 2 | 99 | 84 | 1 | 1 (R-H), 12 (R-Cl) |
| 3 | Complex 3 | 99 | 81 | 1 | 1 (R-H), 15 (R-Cl) |
| 4 | Complex 4 | 99 | 82 | 1 | 1 (R-H), 14 (R-Cl) |
| 5 | Complex 5 | 99 | 49 | 24 | 1 (R-H), 25 (R-Cl) |
| 6 | Complex 6 | 99 | 61 | 18 | 1 (R-H), 19 (R-Cl) |
| 7 | NiCl₂·dme | 48 | 1 | 0 | 1 (R-H), 46 (R-Cl) |
| 8 | None | 38 | 0 | 0 | 1 (R-H), 13 (R-Cl), 24 (Elim.) |
Note: R-H refers to butylbenzene, R-Cl refers to (4-chlorobutyl)benzene (B1584573), and Elim. refers to elimination products. Yields are based on GC analysis.
Furthermore, nickel complexes have proven to be excellent catalysts for the Suzuki-Miyaura coupling of both primary and secondary alkyl halides, including derivatives of this compound, at room temperature, demonstrating a significant enhancement in catalytic activity over some previous systems. epfl.chnih.gov
Carbon-Hydrogen (C-H) Activation and Functionalization Strategies
The selective functionalization of C-H bonds, particularly in alkylbenzenes like this compound, represents a significant area of research in modern organic synthesis. rsc.orgrsc.org This approach offers a more atom-economical and environmentally friendly alternative to traditional methods that often require pre-functionalization of the substrate. C-H activation strategies can be broadly categorized into those assisted by directing groups and those that rely on the innate reactivity of the molecule. mdpi.com
For alkylbenzenes, C-H activation can occur at either the aromatic C(sp²)-H bonds or the aliphatic C(sp³)-H bonds of the alkyl side chain. mdpi.com The benzylic C-H bonds are particularly susceptible to activation due to their lower bond dissociation energy. chemrxiv.org Various transition-metal catalysts, including those based on rhodium, iridium, and palladium, have been developed to facilitate these transformations. mdpi.comacs.org Iron catalysts have also emerged as a more sustainable option for C-H functionalization reactions. mdpi.com
Recent advancements have focused on achieving high regioselectivity in C-H functionalization. For instance, metallaphotoredox catalysis has been shown to be effective for the diversification of alkylbenzenes under mild conditions. rsc.org Furthermore, hypervalent iodine(III) reagents can be used in photolytic reactions to generate radicals that lead to the functionalization of alkylbenzenes. rsc.org While direct C-H activation of this compound is not extensively documented, the principles established for other alkylbenzenes provide a framework for predicting its reactivity. The presence of the iodoalkyl chain introduces an additional functional handle that can be utilized in concert with C-H activation strategies.
Nucleophilic Substitution Reactions Involving the Terminal Iodide
The terminal iodide in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the iodide ion by a nucleophile. The primary nature of the carbon atom bonded to the iodine suggests that these reactions will predominantly follow an SN2 mechanism. viu.camasterorganicchemistry.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. jove.comchemicalnote.com
Key characteristics of SN2 reactions relevant to this compound include:
Kinetics: The reaction follows second-order kinetics. jove.comchemicalnote.com
Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration. masterorganicchemistry.com
Steric Hindrance: The rate of SN2 reactions is sensitive to steric hindrance at the reaction center. Primary alkyl halides, like this compound, are the most reactive towards SN2 displacement. masterorganicchemistry.com
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of products. For example, reaction with hydroxide (B78521) ions would yield the corresponding alcohol, while reaction with cyanide would introduce a nitrile group. The table below summarizes potential products from the reaction of this compound with common nucleophiles.
| Nucleophile | Product |
| Hydroxide (OH⁻) | 4-Phenylbutan-1-ol |
| Cyanide (CN⁻) | 5-Phenylpentanenitrile |
| Azide (N₃⁻) | 1-Azido-4-phenylbutane |
| Alkoxide (RO⁻) | 1-Alkoxy-4-phenylbutane |
| Thiolate (RS⁻) | 1-(Alkylthio)-4-phenylbutane |
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds like the benzene ring of this compound. khanacademy.orgsavemyexams.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org
Mechanisms of Substituent Effects on Benzene Ring Reactivity
The (4-iodobutyl) group attached to the benzene ring influences both the rate of reaction (reactivity) and the position of substitution (orientation). Alkyl groups are generally considered to be activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. lumenlearning.comlibretexts.org This activation is primarily due to the inductive effect, where the alkyl group donates electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. vedantu.com
The activating nature of the alkyl group also directs incoming electrophiles to the ortho and para positions. This is because the resonance structures of the carbocation intermediate formed during the attack at these positions are more stable. Specifically, one of the resonance contributors places the positive charge directly on the carbon atom bearing the alkyl group, which is stabilized by the electron-donating inductive effect of the alkyl group.
Alkylation and Acylation Processes
Friedel-Crafts Alkylation: This reaction involves the introduction of an alkyl group onto the benzene ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.commasterorganicchemistry.commt.com While this compound already possesses an alkyl chain, further alkylation could occur. However, Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements, which can complicate the product mixture. libretexts.org
Friedel-Crafts Acylation: This process introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. byjus.commt.com A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion intermediate does not undergo rearrangement. mt.com Additionally, the resulting acylbenzene is deactivated towards further substitution, preventing polyacylation. The acyl group can subsequently be reduced to an alkyl group if desired.
The table below outlines the general steps for Friedel-Crafts acylation.
| Step | Description |
| 1 | Formation of the electrophilic acylium ion from the reaction of the acyl halide with the Lewis acid catalyst. geeksforgeeks.org |
| 2 | The aromatic ring attacks the acylium ion, forming the resonance-stabilized sigma complex. geeksforgeeks.org |
| 3 | A proton is lost from the sigma complex, restoring the aromaticity of the ring and regenerating the catalyst. geeksforgeeks.org |
Halogenation Dynamics
Halogenation of the benzene ring of this compound involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile. chemguide.co.ukmasterorganicchemistry.com
Given that the (4-iodobutyl) group is an ortho, para-director, halogenation will primarily yield a mixture of 1-halo-2-(4-iodobutyl)benzene and 1-halo-4-(4-iodobutyl)benzene. The presence of the deactivating but ortho, para-directing halogens can be explained by the interplay of their inductive and resonance effects. While their electronegativity deactivates the ring towards further substitution through an inductive effect, the lone pairs on the halogen can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.
Ring-Opening and Ring-Expansion Reactions Utilizing this compound Scaffolds
While this compound itself is a stable aromatic compound, its derivatives can be employed in ring-opening and ring-expansion reactions. For instance, the terminal iodide can be used to synthesize more complex structures that can then undergo such transformations.
One potential application involves the conversion of the iodobutyl group into a reactive species that can participate in intramolecular reactions. For example, nucleophilic substitution of the iodide followed by further functionalization could lead to a substrate suitable for a ring-closing metathesis reaction, which, depending on the subsequent steps, could be a precursor for ring-opening or expansion.
Another possibility lies in the transformation of the benzene ring. Although benzene rings are very stable and resistant to ring-opening, certain conditions can promote such reactions. geeksforgeeks.org More commonly, the benzene ring can be incorporated into a larger polycyclic system which can then undergo ring expansion. For example, the formation of a bicyclic system through an intramolecular Friedel-Crafts reaction could create a strained ring system that might be susceptible to rearrangement and expansion.
Epoxide ring-opening is a well-established method in organic synthesis. libretexts.orglibretexts.org While not directly applicable to this compound, a derivative containing an epoxide could be synthesized. The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions (acidic or basic), which in turn dictates whether the reaction proceeds via an SN1 or SN2-like mechanism. libretexts.org
Exploration of Radical Intermediates in Transformations
The carbon-iodine bond in this compound serves as a facile entry point for the generation of radical intermediates, primarily through homolytic cleavage. This process can be initiated by photolysis or thermolysis, giving rise to the 4-phenylbutyl radical. cdnsciencepub.comiu.edu The reactivity of this primary alkyl radical is a subject of significant research, as it can engage in several competing reaction pathways, the outcomes of which are highly dependent on the reaction conditions.
The irradiation of this compound has been shown to exclusively yield radical intermediates. cdnsciencepub.com Once formed, the 4-phenylbutyl radical's fate is chiefly determined by a competition between intramolecular cyclization and intermolecular reactions, such as reduction or trapping. cdnsciencepub.com
Key Reaction Pathways of the 4-Phenylbutyl Radical:
Intramolecular 6-exo-trig Cyclization: The radical can attack the ortho-position of the appended benzene ring. This process leads to a spirocyclic intermediate which, upon rearomatization, yields tetralin. Computational studies support that this 6-exo radical cyclization onto a phenyl ring is kinetically favorable over the analogous 5-exo cyclization of a 3-phenylpropyl radical. acs.org
Reduction: In the presence of a suitable hydrogen atom donor, the 4-phenylbutyl radical is readily reduced to form butylbenzene. Hydrogen iodide, a byproduct of the initial C-I bond photolysis, can serve as such a hydrogen donor. cdnsciencepub.com
Radical Trapping: The presence of the 4-phenylbutyl radical can be confirmed through trapping experiments. In the presence of molecular oxygen, for instance, the radical is intercepted, preventing other reaction pathways. cdnsciencepub.com
The balance between these pathways is significantly influenced by temperature. Research has demonstrated that the intramolecular addition of the 4-phenylbutyl radical to the phenyl ring is an activated process that does not effectively compete with other intermolecular reactions at ambient temperatures. cdnsciencepub.com For example, the photolysis of this compound in either benzene or acetonitrile (B52724) at 25°C results in a yield of tetralin that is less than 2%. cdnsciencepub.com However, when the 4-phenylbutyl radical is generated at higher temperatures, the yield of the cyclized product, tetralin, increases substantially.
The following table summarizes key research findings on the reactivity of the 4-phenylbutyl radical generated from different precursors and under various conditions.
Table 1: Product Distribution in Reactions Involving the 4-Phenylbutyl Radical
These findings collectively underscore that while the 4-phenylbutyl radical is readily accessible from this compound, its subsequent transformation into cyclized products is a thermodynamically controlled process requiring thermal activation to overcome the energy barrier of aromatic ring addition. cdnsciencepub.com Modern techniques, such as photoredox catalysis, offer milder conditions for generating alkyl radicals from alkyl halides, potentially providing alternative pathways to control the reactivity of intermediates like the 4-phenylbutyl radical. iu.eduacs.org
Applications of 4 Iodobutyl Benzene in Contemporary Chemical Research
Versatility as a Synthetic Building Block
A building block in chemistry is a molecule that can be used to assemble larger, more complex compounds. cymitquimica.comenamine.net (4-iodobutyl)Benzene fits this description perfectly, with its phenyl group and reactive alkyl iodide moiety allowing it to participate in a variety of carbon-carbon bond-forming reactions. mt.comwikipedia.org
The primary utility of this compound is demonstrated in its role as a substrate in sophisticated coupling reactions. The presence of the iodo group makes the terminal butyl carbon highly electrophilic and an excellent leaving group, facilitating reactions with nucleophiles to build complex carbon skeletons. wikipedia.org
A notable example is its use in nickel-catalyzed cross-coupling reactions. In a study focusing on the catalytic activity of nickel NNN pincer complexes, this compound was used as a primary alkyl iodide substrate for alkyl-alkyl Kumada coupling. epfl.ch The reaction with n-butylmagnesium chloride (n-BuMgCl), a Grignard reagent, successfully yielded octane-1,4-diyldibenzene, demonstrating the efficient formation of a new carbon-carbon bond. epfl.chresearchgate.net The reaction is notable for its high efficiency with several nickel complex catalysts, achieving complete conversion of the starting material. epfl.ch
Beyond coupling reactions, this compound is a known precursor for creating other functionalized molecules, such as substituted cyclic ketones. It is listed as a downstream raw material for the synthesis of 2-(4'-phenylbutyl)cyclopentanone and 2-(4'-phenylbutyl)cyclohexanone. While specific syntheses are proprietary, the pathway likely involves the alkylation of a cyclopentanone (B42830) or cyclohexanone (B45756) enolate with this compound.
Table 1: Examples of Catalytic Efficiency in Kumada Coupling of this compound Data sourced from a study on Nickel NNN Pincer Complexes. epfl.ch
| Catalyst (Nickel Complex) | Yield (%) | Conversion (%) | Major Side-Product |
| Complex 1 (Nickamine) | High | Complete | Homocoupling |
| Complex 2 | High | Complete | Homocoupling |
| Complex 3 | High | Complete | Homocoupling |
| Complex 4 | High | Complete | Homocoupling |
| Complex 5 | 49 | Complete | Homocoupling |
| Complex 6 | 61 | Complete | Homocoupling |
| NiCl2·dme | Low | Low | (4-chlorobutyl)benzene (B1584573) |
| No Catalyst | 0 | 38 | (4-chlorobutyl)benzene |
In medicinal chemistry, a scaffold is a core chemical structure upon which various functional groups are appended to create a library of compounds with diverse biological activities. researchgate.net The discovery of novel scaffolds is a key objective in drug discovery to develop new therapeutic agents. nih.govrsc.org Heterocyclic compounds, such as those containing benzimidazole, are a particularly important class of scaffolds. impactfactor.org
Building blocks are fundamental to creating these scaffolds and introducing chemical diversity. cymitquimica.comenamine.net Molecules containing benzene (B151609) rings and reactive functional groups are common starting materials in drug discovery programs. openstax.org this compound, with its phenyl group and alkyl iodide chain, possesses the basic characteristics of a simple building block. However, a review of current research indicates that while it serves as a foundational reagent in general organic synthesis, it is not prominently featured as a key or privileged scaffold in high-profile medicinal chemistry literature. Its utility lies more in its capacity for fundamental alkylation reactions rather than forming the core of a diverse class of bioactive molecules.
An interesting and highly specialized application that involves the this compound structure is in the field of organosilicon chemistry. Research into the synthesis of polybenzosilyl rings via a silicon-based cross-coupling reaction has shown a direct link to this molecule. iotasilane.com
In a study by the Zhao Dongbing research group, a palladium-catalyzed ring-expansion reaction was developed to create silicon-containing tetrahydronaphthalene and benzocycloheptanosilane derivatives. iotasilane.com As part of this work, the researchers demonstrated that a synthesized benzocycloheptanosilane derivative could undergo a ring-opening and diiodination reaction when treated with N-Iodosuccinimide (NIS) and silver fluoride (B91410) (AgF). This reaction yielded 1-iodo-2-(4-iodobutyl)benzene with a 56% yield. iotasilane.com While this research uses a more complex molecule to generate the this compound substructure, it critically establishes a synthetic relationship between this alkyl halide and complex polybenzosilyl ring systems, highlighting its relevance in advanced materials and synthesis chemistry.
Contribution to Medicinal Chemistry Research Scaffolds
Development and Utilization as a Chemical Probe
Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that target's function in complex biological systems like cells or whole organisms. promega.comrjeid.com They are crucial tools for validating the role of a protein in a disease, a critical step in the drug discovery process. promega.comnih.gov Despite the utility of this compound as a synthetic reagent, its application as a chemical probe is not documented in the scientific literature. The following sections describe the principles of probe design and their application, providing a framework for understanding what would be required to adapt a molecule like this compound for such a role.
The development of a high-quality chemical probe is guided by a stringent set of criteria to ensure that the biological effects observed are truly due to the modulation of the intended target. promega.comresearchgate.net These principles ensure the probe is a reliable tool for hypothesis testing. rsc.orgresearchgate.netrsc.org
Key design principles include:
Potency and Target Engagement: A probe must show high affinity for its intended target, typically with a potency of less than 100 nM in a biochemical assay. promega.com Crucially, there must be evidence that the probe actually binds to its target in a cellular context (target engagement), often at concentrations below 1 µM. promega.comchemicalprobes.org
Selectivity: The probe must be highly selective for its target over other related proteins, especially those within the same family. A common benchmark is a greater than 30-fold selectivity against closely related proteins. promega.com This minimizes "off-target" effects that could confound experimental results. researchgate.net
Mechanism of Action: Researchers must understand how the probe interacts with its target (e.g., as an inhibitor or activator) to properly interpret its biological effects. promega.com
Physicochemical Properties: A good probe must have adequate solubility and stability to be used in biological assays and be permeable to cell membranes to reach its intracellular target. researchgate.net
Table 2: Key Criteria for a High-Quality Chemical Probe Compiled from established guidelines in chemical biology. promega.comchemicalprobes.org
| Criterion | Recommended Threshold/Requirement | Rationale |
| Biochemical Potency | < 100 nM (IC50, Ki, Kd) | Ensures sufficient affinity to be effective at low concentrations. |
| Cellular Potency | < 1 µM | Demonstrates the ability to affect the target in a biological environment. |
| Selectivity | > 30-fold over related family members | Minimizes misleading results from off-target effects. |
| Target Engagement | Must be demonstrated in cells | Confirms the probe binds to its intended target in the experimental system. |
| Negative Control | Structurally similar, >100-fold weaker on target | Helps to confirm that the observed biological effect is on-target. |
| Solubility & Stability | Adequate for assay conditions | Ensures the compound remains intact and available to interact with the target. |
Target identification is the process of finding the specific molecular targets to which a bioactive compound binds to exert its effects. nih.govresearchgate.net Target validation involves confirming that modulating this target leads to a desired therapeutic outcome. promega.comnih.gov Chemical probes are indispensable tools for both processes. rjeid.comscienceopen.com
In target identification , probes are often created from a "hit" compound discovered in a phenotypic screen (a screen that looks for a specific biological effect without prior knowledge of the target). By adding a reactive group or a reporter tag (like biotin (B1667282) or a fluorescent dye) to the hit compound, researchers can create a probe to "fish" for its binding partners in a cell lysate. mdpi.comfrontiersin.org These captured proteins can then be identified using techniques like mass spectrometry. mdpi.com
For target validation , a well-characterized, potent, and selective probe allows researchers to test a hypothesis directly. promega.com For example, if a researcher hypothesizes that inhibiting a specific enzyme will stop cancer cell proliferation, they can treat the cells with a selective probe for that enzyme. If the cells stop proliferating, and a negative control probe has no effect, it provides strong evidence that the enzyme is a valid therapeutic target. chemicalprobes.org Confirming target engagement is critical; if the probe occupies the target fully but fails to produce the expected phenotype, the hypothesis is invalidated. chemicalprobes.org
While this compound possesses a phenyl group that could be modified to bind a target and a reactive alkyl iodide handle suitable for attaching a reporter tag, there is no evidence in the reviewed scientific literature of its development or use as a chemical probe for target identification or validation. Its reported applications remain firmly within the domain of synthetic chemistry.
Theoretical and Computational Investigations of 4 Iodobutyl Benzene and Analogous Structures
Quantum Chemical Approaches
Quantum chemical methods are pivotal in elucidating the fundamental properties of molecules. For (4-iodobutyl)benzene, these calculations offer a lens into its electronic behavior and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a workhorse in quantum chemistry for predicting molecular properties. DFT calculations have been applied to study benzene (B151609) derivatives and related structures to determine optimized geometries, electronic energies, and the nature of chemical bonds. eurjchem.comfrontiersin.org
In the context of molecules analogous to this compound, DFT calculations, often at levels like B3LYP/6-311++G**, are used to determine molecular structures and the transmission of electronic substituent effects. nih.gov For instance, studies on substituted benzenes reveal how substituents influence the geometry and electronic distribution of the aromatic ring. nih.gov The presence of an alkyl iodide chain, such as the 4-iodobutyl group, can influence the electronic properties of the benzene ring through inductive effects.
DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. This information is crucial for understanding how the flexible butyl chain orients itself relative to the rigid phenyl group. Furthermore, DFT is employed to calculate global properties such as hardness, softness, and electronegativity, which are indicators of molecular stability and reactivity. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations, indicating the molecule's propensity for charge transfer. researchgate.net
Below is a table showcasing typical computed properties for this compound available from public databases, which are often benchmarked against DFT calculations.
| Property | Value |
| Molecular Formula | C₁₀H₁₃I |
| Molecular Weight | 260.11 g/mol |
| XLogP3 | 5.2 |
| Exact Mass | 260.00620 Da |
| Monoisotopic Mass | 260.00620 Da |
| Data sourced from PubChem CID 12709818. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) Simulations
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of many-body systems in the presence of time-dependent potentials, such as those from an electric or magnetic field. wikipedia.org This makes it a powerful tool for investigating electronic excited states and predicting optical properties like UV-Vis absorption spectra. wikipedia.orgcore.ac.uk
For aromatic molecules like benzene and its derivatives, TD-DFT is used to calculate excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. mpg.deuci.edu The method can describe electronic transitions, such as the π to π* transitions characteristic of the benzene ring. uci.edu The nature of the substituent on the benzene ring can significantly affect these transitions. While specific TD-DFT studies on this compound are not widely documented in readily available literature, the principles can be inferred from studies on analogous molecules. The methodology involves solving the time-dependent Kohn-Sham equations to determine how the electron density responds to a time-varying electric field. wikipedia.orgmpg.de
Mechanistic Elucidation and Prediction of Reactivity
Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting the reactivity of molecules like this compound. The reactivity of the benzene ring is influenced by the substituent attached to it. Alkyl groups, like the butyl chain, are generally considered activating groups that direct incoming electrophiles to the ortho and para positions of the benzene ring. libretexts.org
DFT calculations can be used to model the transition states of reactions, such as nucleophilic substitution at the iodinated carbon or electrophilic substitution on the benzene ring. By calculating the activation energies for different reaction pathways, chemists can predict the most likely products. For example, in electrophilic aromatic substitution, computational models can show why ortho and para products are favored by illustrating the stability of the intermediate carbocations (arenium ions). libretexts.org
Furthermore, the reactivity of the C-I bond is a key feature of this compound. Computational studies can model its cleavage, for instance, in Sɴ2 reactions where the iodide ion acts as a leaving group. The study of reaction mechanisms often involves mapping the potential energy surface to identify reactants, products, intermediates, and transition states.
Analysis of Electronic Structure and Bonding Characteristics
The electronic structure of benzene and its derivatives is a classic topic in chemistry, characterized by the delocalized π-electron system of the aromatic ring. researchgate.netdtic.mil Computational methods allow for a detailed analysis of this electronic structure. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide insights into orbital interactions and charge distribution within the molecule. researchgate.net
For this compound, the analysis would focus on the interaction between the σ-bonds of the butyl chain and the π-system of the benzene ring. While this interaction (hyperconjugation) is generally weak, it can still influence the molecule's properties. frontiersin.org The electron-withdrawing nature of the iodine atom at the end of the alkyl chain will also have an inductive effect on the electron density of the benzene ring.
Computational studies on substituted biphenyls have shown how substituent effects are transmitted through a benzene framework, affecting the geometry and electron density distribution of the molecule. nih.gov These studies highlight the interplay of field effects and resonance-induced charge distribution. nih.gov Similar principles apply to this compound, where the iodobutyl group influences the electronic landscape of the phenyl ring. The electronic structure of benzene itself is complex, with ongoing research aiming to provide more intuitive models that capture electron correlation effects beyond simple molecular orbital theory. wikimedia.org
Computational Studies on Molecular Interactions and Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. researchgate.net
The butyl chain of this compound is flexible, and MD simulations can explore its various conformations and the energetic barriers between them. Understanding these dynamics is crucial, as the molecule's shape can influence its physical properties and reactivity.
Furthermore, computational studies can investigate the non-covalent interactions that this compound can form. The benzene ring can participate in π-π stacking interactions with other aromatic systems, which are important in materials science and biological systems. mdpi.comstfc.ac.uk The iodine atom can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species. bioisi.pt Computational methods are being developed to better describe these "exotic" interactions, which are often overlooked but can play a significant role in molecular recognition and self-assembly. bioisi.pt
Advanced Analytical Methodologies for Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of (4-iodobutyl)benzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum displays distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the butyl chain. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.
The aromatic protons typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The protons on the butyl chain exhibit characteristic chemical shifts and coupling patterns. The two protons on the carbon adjacent to the iodine atom (α-protons) are the most deshielded of the aliphatic protons due to the electronegativity of the iodine atom, typically resonating around δ 3.2 ppm as a triplet. The protons on the carbon adjacent to the benzene ring (δ-protons) usually appear as a triplet around δ 2.6 ppm. The protons on the two central carbons of the butyl chain (β and γ-protons) resonate as multiplets in the region of δ 1.7-1.9 ppm.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic | 7.1-7.3 | Multiplet |
| -CH₂-I | ~3.2 | Triplet |
| Ph-CH₂- | ~2.6 | Triplet |
| -CH₂-CH₂- | 1.7-1.9 | Multiplet |
This table presents typical ¹H NMR chemical shift ranges for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the benzene ring typically appear in the aromatic region of the spectrum, between δ 125 and 142 ppm. The carbon atom attached to the butyl chain (C1) is found around δ 141.6 ppm, while the other aromatic carbons (C2, C3, C4) have shifts in the range of δ 128.3-128.4 ppm. The aliphatic carbons of the butyl chain are observed at higher field (lower ppm values). The carbon bonded to iodine (Cα) is significantly shifted downfield to around δ 6.6 ppm due to the heavy atom effect of iodine. The other butyl chain carbons (Cβ, Cγ, Cδ) resonate at approximately δ 33.4, 34.9, and 35.3 ppm, respectively.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (ipso) | ~141.6 |
| C2/C6 | ~128.4 |
| C3/C5 | ~128.3 |
| C4 | ~125.9 |
| Cδ (Ph-CH₂) | ~35.3 |
| Cγ | ~34.9 |
| Cβ | ~33.4 |
| Cα (CH₂-I) | ~6.6 |
This table presents typical ¹³C NMR chemical shift assignments for this compound.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. ichem.md For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. nih.gov In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of iodine, a characteristic isotopic pattern will be observed. The fragmentation pattern, which shows peaks corresponding to the loss of specific fragments (e.g., the iodine atom, parts of the butyl chain), provides further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula with high accuracy. rsc.org
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the purification of this compound after its synthesis and for assessing its purity.
Flash column chromatography is a common method for purifying crude reaction mixtures. beilstein-journals.orgrochester.edu In this technique, the mixture is passed through a column packed with a solid stationary phase (often silica (B1680970) gel), and a liquid mobile phase (a solvent or solvent mixture) is used to elute the components at different rates based on their polarity. miamioh.edu This allows for the separation of this compound from starting materials, byproducts, and other impurities.
To assess the purity of the final product, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized. ambeed.com GC is particularly suitable for volatile compounds like this compound and can be used to determine the percentage of the desired compound in a sample. researchgate.net HPLC, which uses a liquid mobile phase and a solid stationary phase, is another powerful tool for purity analysis and can be adapted for a wide range of compounds. bldpharm.comchemicalbook.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry principles has spurred research into more sustainable methods for synthesizing (4-iodobutyl)benzene. Traditional synthetic routes often involve multiple steps and the use of hazardous reagents, leading to significant waste generation. Current research focuses on improving the atom economy of these processes, which measures the efficiency of a chemical reaction in converting reactants to the desired product. chembam.com
One promising approach involves a two-step sequence starting from 4-phenylbutan-1-ol. This method proceeds via mesylation with methanesulfonyl chloride, followed by iodination. thieme-connect.de Another avenue explores the direct iodination of alcohols using a combination of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂), which offers a milder and often higher-yielding alternative. ccspublishing.org.cn Research into the iodination of 5-phenylvaleric acid using 3-iodo-4,4-dimethyloxazolidin-2-one (IDMO) in benzene (B151609) under irradiation also presents a potential pathway. google.com
Furthermore, the development of catalytic systems that minimize waste is a key area of investigation. For instance, the use of ionic liquids like [bmim][InCl₄] as a green catalyst for iodination reactions is being explored. thieme-connect.de The concept of atom economy is central to these efforts, aiming to design synthetic routes where the maximum number of reactant atoms are incorporated into the final product, thus reducing byproducts. chembam.comnumberanalytics.com An example of a highly atom-economical reaction is the nickel-catalyzed carbonylative synthesis of functionalized alkyl iodides from aryl iodides and ethers, where all atoms from the starting materials are incorporated into the final products. researchgate.net
The table below summarizes some of the synthetic approaches being investigated for their sustainability and atom economy.
| Starting Material | Reagents/Catalyst | Key Features | Reference |
| 4-Phenylbutan-1-ol | Methanesulfonyl chloride, followed by an iodine source | Two-step synthesis | thieme-connect.de |
| Alcohols | NaBH₄, I₂ | Mild and high-yielding iodination | ccspublishing.org.cn |
| 5-Phenylvaleric acid | 3-Iodo-4,4-dimethyloxazolidin-2-one (IDMO), Benzene | Photochemical activation | google.com |
| Various Precursors | [bmim][InCl₄] | Green catalytic system | thieme-connect.de |
| Aryl iodides and ethers | Nickel catalyst, Mo(CO)₆ | High atom efficiency | researchgate.net |
Exploration of Novel Catalytic Systems for this compound Transformations
The transformation of this compound into more complex molecules is a key area of research, with a strong emphasis on the development of novel and efficient catalytic systems. The carbon-iodine bond in this compound provides a reactive site for various coupling reactions, making it a valuable building block in organic synthesis. sioc-journal.cn
Nickel-based catalysts have shown significant promise in facilitating alkyl-alkyl Kumada and Suzuki-Miyaura coupling reactions involving this compound. Studies on nickel NNN pincer complexes have demonstrated their high efficiency in the coupling of this compound with Grignard reagents like n-butylmagnesium chloride (n-BuMgCl). epfl.ch These reactions are typically conducted at low temperatures in a mixed solvent system. epfl.ch The performance of different nickel complexes varies, with some showing excellent yields while others may lead to side products through homocoupling or reduction. epfl.ch
Palladium-catalyzed reactions also represent a vital area of exploration. For instance, a photoexcited palladium complex has been utilized for isocyanide insertion into alkyl iodides, including derivatives of this compound. mdpi.com This method allows for the synthesis of substituted secondary amides under mild conditions. mdpi.com
Copper-catalyzed reactions are also being investigated. For example, CuI has been used to catalyze the synthesis of aryl thioethers from 2-mercaptobenzazoles and cyclic diaryl iodonium (B1229267) salts, a reaction that highlights the utility of the C-I bond for further functionalization. sioc-journal.cn
The development of these catalytic systems is crucial for expanding the synthetic utility of this compound, enabling the construction of complex molecular architectures with high efficiency and selectivity.
The following table provides an overview of some novel catalytic systems used for transformations of this compound.
| Catalyst Type | Reaction Type | Reactants | Key Features | Reference |
| Nickel NNN Pincer Complexes | Kumada Coupling | n-Butylmagnesium chloride | High efficiency for primary alkyl iodides | epfl.ch |
| Photoexcited Palladium Complex | Isocyanide Insertion | t-Butyl isocyanide | Mild, three-component reaction | mdpi.com |
| Copper(I) Iodide (CuI) | C-S Bond Formation | 2-Mercaptobenzazoles, Diaryl iodonium salts | Immobilizes iodobenzene (B50100) byproduct, improving atom economy | sioc-journal.cn |
Integration into High-Throughput Synthesis and Screening Platforms
The integration of this compound into high-throughput synthesis (HTS) and screening platforms is a forward-looking approach to accelerate the discovery of new materials and biologically active compounds. imperial.ac.uk HTS platforms enable the rapid synthesis and evaluation of large libraries of compounds, significantly reducing the time and cost associated with traditional research and development. recipharm.comdispendix.com
Automated HTS platforms can perform numerous experiments in parallel, allowing for the systematic exploration of reaction conditions and the identification of optimal synthetic routes. recipharm.com This is particularly relevant for reactions involving this compound, where variations in catalysts, solvents, and temperatures can significantly impact product yields and selectivity. numberanalytics.com By automating the synthesis process, researchers can quickly generate a diverse range of derivatives from a single starting material like this compound. recipharm.com
Following synthesis, these compound libraries can be subjected to high-throughput screening to identify "true actives" with desired properties. assay.works This involves testing the compounds in various assays, which can range from biochemical assays to cell-based screens, depending on the research goal. assay.works For example, in drug discovery, HTS can be used to identify compounds that exhibit a particular biological activity. assay.works In materials science, it can be used to screen for materials with specific optical or electronic properties.
The use of automated liquid handling technologies in these platforms minimizes manual errors and ensures the reproducibility of experiments. recipharm.com The data generated from HTS can be analyzed using statistical methods to identify promising candidates for further investigation. assay.works The integration of this compound into these automated workflows has the potential to unlock new applications for this versatile chemical compound in a more efficient and resource-effective manner.
Expanding the Scope of this compound in Chemical Biology and Material Science Research
The unique properties of this compound make it an attractive building block for research in both chemical biology and material science. thieme-connect.decymitquimica.com Its structure, featuring a phenyl group and a reactive iodoalkyl chain, allows for its incorporation into a wide range of molecular architectures.
In the realm of chemical biology , this compound and its derivatives can be used as molecular probes to study biological processes. The phenyl group can provide a scaffold for interaction with biological targets, while the iodoalkyl chain can be used for covalent modification or for attaching reporter groups. For instance, derivatives of this compound have been explored for their potential antitumor activity. sioc-journal.cn The C-I bond in these molecules provides a reaction site for further modifications, which could be used to tune their biological properties. sioc-journal.cn
In material science , this compound is being investigated for its potential use in the development of novel materials with interesting optical and electronic properties. For example, it can serve as a precursor for the synthesis of organic semiconductors and liquid crystals. The ability to functionalize the molecule at both the phenyl ring and the alkyl chain allows for the fine-tuning of its properties, which is crucial for the design of advanced materials. The incorporation of this compound into polymers could also lead to materials with tailored characteristics.
Furthermore, the development of radiofluorinated derivatives of this compound is of interest for applications in medical imaging, such as positron emission tomography (PET). The synthesis of such compounds involves the reaction of this compound with a fluorine source. ethz.ch
The versatility of this compound as a synthetic intermediate ensures its continued relevance in these expanding fields of research.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of (4-iodobutyl)benzene?
Methodological Answer:
- Use 1H and 13C NMR to identify the aromatic protons (δ ~7 ppm) and the iodobutyl chain (δ ~3.5–1.5 ppm). The iodine atom induces deshielding in adjacent protons.
- IR spectroscopy can detect C-I stretches (~500–600 cm⁻¹) and confirm the absence of unwanted functional groups.
- Compare data with NIST Standard Reference Database entries for analogous iodinated aromatic compounds .
Q. What are the key considerations when designing a synthesis protocol for this compound to ensure purity?
Methodological Answer:
- Use anhydrous conditions to prevent hydrolysis of intermediates. For example, alkylation of benzene derivatives with 1-iodo-4-bromobutane requires strict moisture control.
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
- Reference optimized protocols for phosphonium salt synthesis, such as alkylation under nitrogen atmosphere .
Q. What stability concerns arise when storing this compound, and how are they mitigated?
Methodological Answer:
- The C-I bond is susceptible to photolytic cleavage . Store in amber vials at –20°C under inert gas (e.g., argon).
- Assess stability via periodic 1H NMR analysis to detect decomposition products (e.g., benzene derivatives with shorter alkyl chains).
- Consult NIST data on halogenated hydrocarbons for degradation kinetics .
Advanced Research Questions
Q. How can researchers optimize nucleophilic substitution reactions involving this compound to maximize yield?
Methodological Answer:
- Screen polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids, optimizing ligand selection (e.g., SPhos) to enhance catalytic efficiency .
- Analyze byproducts via GC-MS and adjust reaction time/temperature using design of experiments (DoE) .
Q. What strategies resolve contradictions between theoretical and observed yields in this compound derivatization?
Methodological Answer:
- Conduct kinetic studies to identify rate-limiting steps (e.g., iodide displacement vs. aryl coupling).
- Characterize intermediates with single-crystal XRD to confirm stereochemical outcomes.
- Apply statistical error analysis to distinguish systematic vs. random errors, referencing frameworks for data validation .
Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Q. What role does isotopic labeling play in mechanistic studies of this compound reactions?
Methodological Answer:
- Synthesize 13C-labeled this compound to track carbon migration during cross-coupling.
- Use deuterium labeling (e.g., D2O quenching) to probe proton transfer steps.
- Analyze isotopic distributions via high-resolution mass spectrometry (HRMS) .
Data Analysis & Reproducibility
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
Methodological Answer:
- Cross-validate results using multiple techniques (e.g., NMR, IR, XRD). For example, unexpected NOE correlations in NMR may indicate conformational isomerism.
- Compare with crystallographic data (CCDC entries) to resolve ambiguities in molecular geometry .
- Document all analytical parameters (e.g., NMR solvent, temperature) to ensure reproducibility .
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
